

In-Depth Technical Guide to Cupric Cyanide: Formula, Structure, and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cupric cyanide*

Cat. No.: *B1143707*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

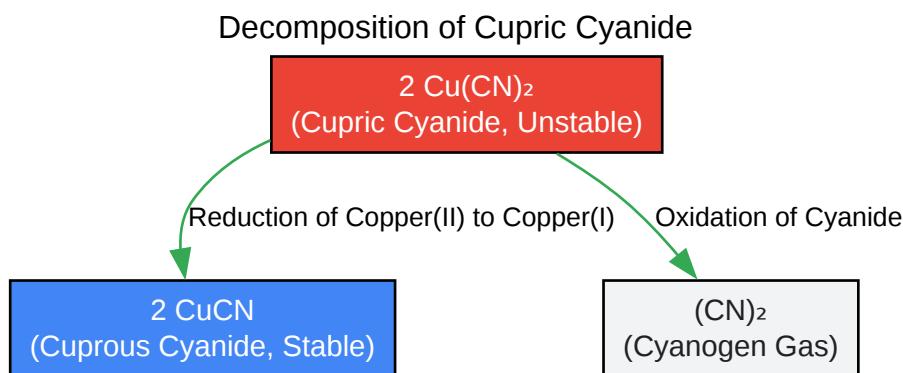
This technical guide provides a comprehensive overview of **cupric cyanide**, with a particular focus on its chemical formula, structure, and inherent instability. Due to its rapid decomposition, this guide also offers an in-depth analysis of its more stable reduction product, cuprous cyanide (Cu(I) cyanide). The document details the physicochemical properties, synthesis protocols, and structural characteristics of both copper cyanide species. Furthermore, it explores the application of cuprous cyanide in synthetic organic chemistry, exemplified by the Rosenmund-von Braun reaction.

Cupric Cyanide (Copper(II) Cyanide)

Cupric cyanide, or copper(II) cyanide, is the copper salt of hydrogen cyanide with the copper atom in the +2 oxidation state.

Chemical Formula and Structure

The chemical formula for **cupric cyanide** is $\text{Cu}(\text{CN})_2$.^[1] It consists of one cupric ion (Cu^{2+}) and two cyanide ions (CN^-). The molecular weight of **cupric cyanide** is approximately 115.58 g/mol.^[2] While a simple linear or bent structure might be presumed, the compound is highly unstable and does not exist as a stable, isolable solid under normal conditions. Theoretical calculations and experimental observations of related Cu(II) complexes suggest that the


geometry around the copper ion would likely be more complex, potentially involving polymeric structures or coordination with solvent molecules if formed in solution. However, due to its transient nature, detailed structural parameters like bond lengths and angles for the isolated $\text{Cu}(\text{CN})_2$ molecule are not well-documented in the literature.

Inherent Instability and Decomposition

A defining characteristic of **cupric cyanide** is its instability. Upon formation, it readily undergoes a redox reaction, decomposing into the more stable cuprous cyanide (CuCN) and cyanogen gas ($(\text{CN})_2$).^[3]

Decomposition Reaction: $2 \text{ Cu}(\text{CN})_2 \rightarrow 2 \text{ CuCN} + (\text{CN})_2$

This decomposition is analogous to the behavior of cupric iodide, which similarly decomposes to cuprous iodide and iodine. Due to this rapid decomposition, it is highly improbable that cupric cyanogen complexes exist for any significant duration in solution.^[3]

[Click to download full resolution via product page](#)

Fig. 1: Decomposition pathway of **cupric cyanide**.

Cuprous Cyanide (Copper(I) Cyanide)

As the stable product of **cupric cyanide**'s decomposition, cuprous cyanide is the more extensively studied and commercially relevant compound. It is an off-white to pale yellow

powder.[\[1\]](#)

Chemical Formula and Structure

The chemical formula for cuprous cyanide is CuCN.[\[1\]](#)[\[4\]](#) It is a coordination polymer, meaning it consists of repeating structural units that form a larger network.[\[1\]](#) It exists in two main polymorphs: a low-temperature form (LT-CuCN) and a high-temperature form (HT-CuCN).[\[5\]](#)

In both polymorphs, the structure is composed of linear -[Cu-CN]- chains where linear copper(I) centers are linked by bridging cyanide groups. The copper-to-carbon and copper-to-nitrogen bond lengths are approximately 1.85 Å in both forms.[\[5\]](#) A notable feature is the head-to-tail disorder of the bridging cyanide groups.[\[5\]](#)

- LT-CuCN: This low-temperature polymorph features chains that are not perfectly linear but are arranged in rippled layers.[\[5\]](#)
- HT-CuCN: The high-temperature polymorph has linear chains that pack into a hexagonal lattice.[\[5\]](#)

LT-CuCN can be converted to HT-CuCN by heating it to 563 K in an inert atmosphere.[\[5\]](#)

Physicochemical Properties

The following table summarizes key quantitative data for both cupric and cuprous cyanide.

Property	Cupric Cyanide ($\text{Cu}(\text{CN})_2$)	Cuprous Cyanide (CuCN)
Molar Mass	115.58 g/mol [2]	89.563 g/mol [1]
Appearance	Greenish-yellow precipitate (transient)	Off-white to pale yellow powder [1]
Melting Point	Decomposes	474 °C (885 °F; 747 K) [1]
Density	Not applicable	2.92 g/cm ³ [1]
Solubility in Water	Decomposes	Negligible [1]
Crystal Structure	Not applicable	Two polymorphs (LT and HT) [5]
Cu-C/N Bond Length	Not determined	~1.85 Å [5]

Experimental Protocols

Synthesis of Cuprous Cyanide

Due to the instability of **cupric cyanide**, synthetic routes designed to produce it will yield cuprous cyanide. A common and safer laboratory-scale synthesis avoids the generation of cyanogen gas.

Methodology: This procedure involves the reduction of a copper(II) salt in the presence of a cyanide source.

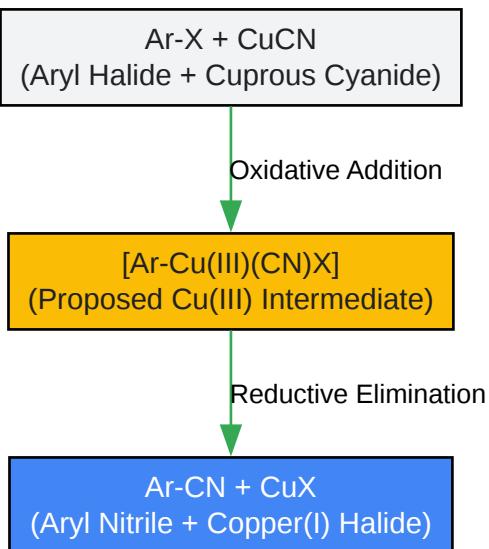
Materials:

- Copper(II) sulfate (CuSO_4)
- Sodium bisulfite (NaHSO_3) or Sodium metabisulfite ($\text{Na}_2\text{S}_2\text{O}_5$)
- Sodium cyanide (NaCN) or Potassium cyanide (KCN)
- Distilled water

Procedure:

- Preparation of Copper(II) Sulfate Solution: Dissolve a measured amount of copper(II) sulfate in distilled water in a flask. The solution will be blue.
- Reduction of Copper(II): While stirring, slowly add a solution of sodium bisulfite to the copper(II) sulfate solution at approximately 60 °C. The solution will turn from blue to green, indicating the reduction of Cu²⁺ to Cu⁺.
- Precipitation of Cuprous Cyanide: Slowly add a solution of sodium cyanide to the green solution. A pale yellow precipitate of pure LT-CuCN will form.
- Isolation and Purification: The precipitate is then collected by filtration, washed with distilled water to remove soluble impurities, and dried under vacuum.

Note on a Historical Method: An older method involves the direct reaction of copper(II) sulfate with sodium cyanide. However, this method is not recommended as it produces toxic cyanogen gas and results in an impure product.[\[1\]](#)


Reaction: 2 CuSO₄ + 4 NaCN → 2 CuCN + (CN)₂ + 2 Na₂SO₄[\[1\]](#)

Applications in Organic Synthesis: The Rosenmund-von Braun Reaction

Cuprous cyanide is a valuable reagent in organic chemistry, particularly for the synthesis of aryl nitriles from aryl halides. This reaction is known as the Rosenmund-von Braun reaction.[\[6\]](#)[\[7\]](#)

Reaction Overview: An aryl halide is heated with an excess of copper(I) cyanide, typically in a high-boiling polar solvent like DMF, nitrobenzene, or pyridine, to produce the corresponding aryl nitrile.

Rosenmund-von Braun Reaction Mechanism

[Click to download full resolution via product page](#)

Fig. 2: Proposed mechanism of the Rosenmund-von Braun reaction.

The probable mechanism involves the oxidative addition of the aryl halide to the copper(I) center, forming a transient copper(III) species. This is followed by reductive elimination to yield the aryl nitrile and copper(I) halide. The use of polar, high-boiling solvents facilitates this reaction, which often requires elevated temperatures.

Conclusion

While the term "**cupric cyanide**" suggests a simple compound with the formula $\text{Cu}(\text{CN})_2$, its practical existence is fleeting due to its rapid decomposition into the more stable cuprous cyanide and cyanogen. For researchers and professionals in drug development and other scientific fields, a thorough understanding of this instability is crucial. The chemistry of copper cyanides is largely dominated by the properties and reactions of cuprous cyanide, a versatile coordination polymer with important applications in synthetic organic chemistry. This guide has provided a detailed overview of the formula, structure, and key characteristics of both species to aid in their safe and effective handling and application in a research context.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. DSpace [scholarworks.wm.edu]
- 2. Crystallography Open Database: Search results [qiserver.ugr.es]
- 3. researchgate.net [researchgate.net]
- 4. Copper(I) cyanide - Wikipedia [en.wikipedia.org]
- 5. Crystal structures, electron spin resonance, and thermogravimetric analysis of three mixed-valence copper cyanide polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide to Cupric Cyanide: Formula, Structure, and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1143707#cupric-cyanide-formula-and-structure\]](https://www.benchchem.com/product/b1143707#cupric-cyanide-formula-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com